molecular formula C12H23NO3 B152149 (R)-1-N-Boc-piperidine-2-ethanol CAS No. 250249-85-5

(R)-1-N-Boc-piperidine-2-ethanol

Cat. No. B152149
M. Wt: 229.32 g/mol
InChI Key: LTVQOFUGXMVESU-SNVBAGLBSA-N
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Description

(R)-1-N-Boc-piperidine-2-ethanol is a chiral compound that serves as a valuable intermediate in the synthesis of various piperidine alkaloids. The presence of a stereocenter at the second carbon of the piperidine ring, along with a protected alcohol group, makes it a versatile starting material for enantioselective synthesis .

Synthesis Analysis

The enzymatic resolution of N-Boc-piperidine-2-ethanol has been achieved through the use of two enzymes, Lipase PS and porcine pancreatic lipase, which exhibit opposite enantioselectivity. This process allows for the discrimination of remote stereocenters and provides access to both enantiomers of N-Boc-piperidine-2-ethanol, which can be used for the synthesis of piperidine alkaloids such as sedamine and allosedamine . Additionally, the catalytic dynamic resolution (CDR) of rac-2-lithio-N-Boc-piperidine using chiral ligands has led to the highly enantioselective synthesis of various 2-substituted piperidines .

Molecular Structure Analysis

The molecular structure of intermediates and derivatives of (R)-1-N-Boc-piperidine-2-ethanol has been studied using X-ray crystallography. For instance, the X-ray analysis of a related piperidine compound has been reported, which provides insights into the stereochemistry of such molecules . Moreover, the geometry of new heterocyclic systems derived from piperidine alcohols has been explored through spectroscopic methods and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactivity of (R)-1-N-Boc-piperidine-2-ethanol and its derivatives has been demonstrated in various reactions. For example, the oxidation of a related phenyl-substituted piperidine ethanol with bromine has been described, leading to the formation of piperidin-2-one, which is a key intermediate in the synthesis of stenusine . A Rh(II)-catalyzed tandem cyclization of aliphatic N-sulfonyl triazoles and alcohols has been developed for the diastereoselective synthesis of 6-alkoxy piperidin-3-ones, which can be rendered asymmetric by using chiral alcohols . Furthermore, a protecting-group-directed regio- and stereoselective oxymercuration-demercuration reaction has been utilized for the synthesis of piperidine alkaloids containing amino alcohol units .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-1-N-Boc-piperidine-2-ethanol are influenced by its functional groups and stereochemistry. The Boc-protected alcohol group provides stability and allows for selective reactions at other sites of the molecule. The stereocenter at the second carbon is crucial for the enantioselective properties of the compound, which is important for the synthesis of chiral molecules. The enzymatic kinetic resolution and CDR methods mentioned provide access to the compound with high enantiomeric purity, which is essential for its use in the synthesis of enantioselective targets .

Scientific Research Applications

Enzymatic Resolution and Synthesis of Alkaloids

(R)-1-N-Boc-piperidine-2-ethanol has been utilized in the enzymatic resolution process, specifically in the remote stereocenter discrimination of N-Boc-piperidine-2-ethanol. This process involves sequential transesterification mediated by two enzymes, Lipase PS and porcine pancreatic lipase, which show opposite enantioselectivity. This method has been instrumental in the synthesis of piperidine alkaloids, such as the enantiomers of sedamine and allosedamine (Angoli et al., 2003).

Preparation of Piperidin-2-one

The compound has also been used in the efficient preparation of (1′R)-(−)-1-(2′-hydroxy-1′-phenylethyl)piperidin-2-one, and further applied in the synthesis of (2′S,3R)-(+)-stenusine. This involves the oxidation of (2′ R )-(−)-2′-phenyl-2′-(piperidin-1-yl)ethanol with bromine (Castro et al., 2005).

Asymmetric Intramolecular Dehydrative N-allylation

A cationic CpRu complex has been used to catalyze asymmetric intramolecular dehydrative N-allylation of N-substituted ω-amino- and -aminocarbonyl allylic alcohols, including (R)-1-N-Boc-piperidine-2-ethanol. This process facilitates the creation of α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles (Seki, Tanaka, & Kitamura, 2012).

In Pharmaceutical Synthesis and Analysis

The compound has been utilized in the pharmaceutical sector for the simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral intermediate using reversed phase and normal phase liquid chromatography. This is particularly significant in the quality control and purity analysis of pharmaceutical compounds (Zhou et al., 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and storing the compound.


Future Directions

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, areas that need further investigation, and the compound’s role in advancing scientific knowledge.


properties

IUPAC Name

tert-butyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h10,14H,4-9H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVQOFUGXMVESU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363813
Record name (R)-1-N-BOC-PIPERIDINE-2-ETHANOL
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-N-Boc-piperidine-2-ethanol

CAS RN

250249-85-5
Record name 1,1-Dimethylethyl (2R)-2-(2-hydroxyethyl)-1-piperidinecarboxylate
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Record name (R)-1-N-BOC-PIPERIDINE-2-ETHANOL
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Record name 250249-85-5
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Synthesis routes and methods I

Procedure details

To a solution of piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (3.0 g in a mixture of 26 mL dry tetrahydrofuran and 26 mL dry diethyl ether) at -10° C. was added 1.91 mL of triethylamine followed by the dropwise addition of 1.78 mL isobutyl chloroformate. The reaction was stirred at -10° C. for 30 minutes then warmed to 0° C. Over the next hour, 26 mL of a solution of diazomethane in diethyl ether was added (prepared from: 8.0 g Diazald® in 70 mL diethyl ether; 4 g potassium hydroxide; 20 mL 2-(2-ethoxyethoxy)ethanol; 6 mL water and 12 mL diethyl ether using a mini Diazald Kit) and the mixture allowed to stir at room temperature for an additional 2 hours. At this time the reaction was quenched by the addition of 3 mL acetic acid at 0° C. This was then diluted with 100 mL water and 100 mL diethyl ether, the layers separated and the aqueous portion extracted with (2×75 mL) diethyl ether. The combined organics were washed with water (75 mL), saturated sodium bicarbonate (2×75 mL) and brine (75 mL) then dried over magnesium sulfate. Removal of the solvent in vacuo and purification of the residue by flash chromatography on silica gel (hexane:ethyl acetate, 8:2) gave the title compound (2.99 g).
Quantity
12 mL
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solvent
Reaction Step One
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Quantity
6 mL
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solvent
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1.91 mL
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solvent
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0 (± 1) mol
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reactant
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26 mL
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solvent
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26 mL
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solvent
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1.78 mL
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reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
26 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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8 g
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70 mL
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Reaction Step Seven
Quantity
4 g
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Quantity
20 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a slurry of lithium aluminum hydride (580 mg in 65 mL dry diethyl ether) at 0° C. was added dropwise a solution of 2-(methoxycarbonylmethyl)piperidine-1-carboxylic acid tert-butyl ester (5.47 g in 40 mL dry diethyl ether) over a period of 30 minutes. The reaction was allowed to continue at 0° C. for an additional hour, at which time it was quenched by the careful addition of 0.58 mL water followed by 0.58 mL 2N sodium hydroxide and 1.8 mL water. The resulting suspension was stirred vigourously for 30 minutes then filtered through diatomaceous earth. The filtrate was concentrated in vacuo and the residue purified by flash chromatography on silica gel (hexane:ethyl acetate, 6:4) to give the title compound (4.61 g).
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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